Defensin 4
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SKWVTPNHAACAAHCLLRGNRGGQCKGTICHCR |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Defensin 4 exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
- Mechanism of Action : HBD4 disrupts microbial membranes, leading to cell lysis. It binds to negatively charged phospholipids in microbial membranes, causing permeabilization and ultimately cell death .
- In Vitro Studies : Research has demonstrated that HBD4 is effective against pathogens such as Staphylococcus aureus and Candida albicans, with studies indicating that it can inhibit the growth of these organisms at low micromolar concentrations .
Therapeutic Applications
The therapeutic potential of this compound is being explored in various medical fields:
- Infectious Diseases : Due to its potent antimicrobial properties, HBD4 is being investigated as a treatment for infections resistant to conventional antibiotics. Its application could lead to the development of new antimicrobial agents that are less likely to induce resistance .
- Gene Therapy : Lentiviral vectors encoding HBD4 have been used in gene therapy approaches aimed at correcting immunodeficiencies and enhancing host defense mechanisms in diseases like Fanconi anemia. These vectors have shown promise in restoring hematopoietic function without oncogenic effects .
- Cancer Treatment : Defensins are being studied for their role in modulating immune responses against tumors. HBD4 can enhance the activation of T cells and macrophages, which may improve anti-tumor immunity .
Biomarker for Disease
This compound levels have been correlated with various pathological conditions, making it a valuable biomarker:
- Mastitis in Cows : Elevated levels of β-defensin 4 have been observed in dairy cows suffering from acute mastitis. The concentration of DEFB-4 in milk and serum correlates with the severity of the disease, suggesting its potential use as an early diagnostic marker for mastitis .
- Lung Diseases : Studies have shown increased expression of HBD4 in lung tissues during infections, indicating its role as a protective factor against respiratory pathogens. This suggests that measuring HBD4 levels could aid in diagnosing and monitoring pulmonary diseases .
Case Studies
Chemical Reactions Analysis
Structural Determinants of Reactivity
Defensin 4’s chemical stability and antimicrobial activity depend on conserved residues:
-
Salt bridge : Arg5–Glu13 stabilizes the tertiary structure .
-
Cationic cluster : Arg10, Arg11, and Arg15 enhance interactions with bacterial membranes .
-
Proteolytic processing : The 97-residue precursor undergoes cleavage to yield the mature 33-residue peptide .
Disruption experiments : Reducing agents like TCEP break disulfide bonds, increasing susceptibility to tryptic digestion. Tryptic fragments (e.g., HNP4 1–11) retain antimicrobial activity when stabilized by acetylation or D-amino acid substitution .
Functional Modifications and Analogs
Engineered analogs reveal structural plasticity in this compound:
Non-Native Disulfide Bridges
Synthetic HBD4 analogs with altered disulfide connectivity retain antimicrobial activity:
| Analog | Disulfide Bonds | MIC against E. coli (µg/mL) |
|---|---|---|
| H4-1d | Cys3–Cys6 | 25–50 |
| H4-2d | Cys3–Cys6, Cys1–Cys5 | 12.5–25 |
| H4-3d | Cys3–Cys6, Cys1–Cys5, Cys2–Cys4 | 6.25–12.5 |
Chimeric Peptides
Replacing the hydrophobic core of hBD-3 with hBD-4’s cationic region (residues 1–11) improves salt resistance and activity against multidrug-resistant pathogens (MIC: 2–8 µg/mL vs. 8–32 µg/mL for wild-type hBD-3) .
Functional Assays and Reactivity Insights
-
Antimicrobial activity : DEFA4 shows preferential activity against Gram-negative bacteria (e.g., E. coli ATCC 25922, MIC: 10–20 µg/mL) .
-
Mechanism : Disruption of bacterial membranes via cationic charge interactions and pore formation .
-
Proteolytic stability : Native disulfide bonds confer resistance to degradation, while reduced forms are susceptible to trypsin .
Analytical Techniques
-
Mass spectrometry : Confirms molecular weights (e.g., m/z 3,827.83 for HNP4) .
-
Circular dichroism : Reveals β-sheet dominance in oxidized peptides .
This compound’s chemical reactivity is central to its immune function, with engineered analogs offering promising therapeutic potential. Ongoing research focuses on optimizing synthetic yields and enhancing stability against proteolytic degradation.
Comparison with Similar Compounds
Limitations and Contradictions
- Structural Flexibility: hBD4 retains antimicrobial activity even with non-native disulfide bonds, suggesting functional resilience but raising questions about structure-activity relationships .
Preparation Methods
Chemical Synthesis of Defensin 4
1.1 Solid-Phase Peptide Synthesis (SPPS)
Human alpha-defensin 4 (HNP4) is commonly synthesized using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry. The process involves stepwise elongation of the peptide chain on a resin support using optimized coupling agents such as N,N-diisopropylethylamine (DIEA) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for activation.
Oxidative Folding/Disulfide Bond Formation:
After synthesis, the linear peptide undergoes oxidative folding to form the characteristic three disulfide bonds essential for defensin's biological activity. This folding is typically performed in ammonium acetate buffer (pH 7.8) with reduced and oxidized glutathione (GSH/GSSG) at 4°C overnight. The molar ratio used is approximately 1:100:10 (reduced peptide:GSH:GSSG).Purification:
The folded peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on C18 columns and ion-exchange chromatography (e.g., CM-Sepharose). Further polishing steps include size exclusion chromatography (e.g., Sephadex LH-20) to yield the peptide in acetate form with a typical yield of about 56% relative to the reduced peptide.Quality Control:
Purity is confirmed by RP-HPLC, ion-exchange HPLC, capillary zone electrophoresis, amino acid analysis, sequence analysis, elemental analysis, and mass spectrometry (MALDI-TOF). The observed mass-to-charge ratio (m/z) closely matches the theoretical value, confirming correct synthesis.
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Peptide assembly | Boc-SPPS, DIEA/HBTU activation | Linear peptide |
| Oxidative folding | 0.1 M ammonium acetate buffer, GSH/GSSG, 4°C, overnight | Correct disulfide formation, 56% yield |
| Purification | RP-HPLC (C18), ion-exchange chromatography | High purity (>95%) |
| Quality control | MALDI-TOF MS, amino acid analysis | Confirmed identity and purity |
Recombinant Expression Methods
2.1 Expression in Escherichia coli
Recombinant production of defensins, including this compound, is achieved by cloning the mature peptide or its fusion constructs into bacterial expression vectors. For example, defensins are expressed as N-terminal His6-tagged fusion proteins in E. coli using vectors such as pET-28a, facilitating affinity purification.
Purification:
Recombinant peptides are purified by affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by cleavage of fusion tags if necessary, and further purification by RP-HPLC and other chromatographic techniques.Folding:
Refolding protocols are applied post-purification to ensure correct disulfide bond formation, often using redox buffers similar to those in chemical synthesis.
2.2 Lentiviral Vector-Mediated Expression
For functional studies, lentiviral vectors encoding this compound can be constructed and transfected into mammalian cells (e.g., 293FT cells) to produce biologically active peptides. Viral particles are harvested, concentrated by ultracentrifugation, and stored for downstream applications.
Enzymatic Fragmentation and Modification
3.1 Proteolytic Digestion for Fragment Analysis
To study functional fragments of HNP4, tryptic digestion is used after reduction of disulfide bonds with tris(2-carboxyethyl)phosphine (TCEP). This process yields smaller peptide fragments, such as an 11 amino acid N-terminal fragment, which can be synthesized chemically and tested for antimicrobial activity.
Mass Spectrometry Analysis:
LC/MS is employed to identify fragments and confirm sequences. The digestion is performed under controlled conditions (pH 8.0, 37°C, defined enzyme-to-substrate ratios).Functional Testing:
Fragments are assayed for antimicrobial activity against various bacterial strains, often showing retained or enhanced activity compared to the full-length peptide.
Isolation from Natural Sources
Though less common due to low yield and complexity, this compound can be isolated from human tissues such as lung or neutrophils. The process involves homogenization, acid extraction, and multiple chromatographic steps including Sep-Pak C18 cartridges and RP-HPLC.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield/Purity |
|---|---|---|---|---|
| Chemical Synthesis (SPPS) | Peptide assembly, oxidative folding, RP-HPLC purification | High purity, precise control over sequence | Labor-intensive, moderate yield | ~56% yield, >95% purity |
| Recombinant Expression (E. coli) | Cloning, expression, affinity purification, refolding | Scalable, cost-effective | Requires refolding, possible misfolding | Variable, high purity after purification |
| Lentiviral Vector Expression | Vector construction, transfection, viral particle concentration | Enables expression in mammalian cells | Complex, requires biosafety measures | High biological activity |
| Enzymatic Digestion & Fragmentation | Reduction, trypsin digestion, LC/MS analysis | Enables study of active fragments | Requires chemical synthesis of fragments | High purity for fragments |
| Isolation from Natural Sources | Tissue homogenization, acid extraction, chromatography | Natural post-translational modifications | Low yield, complex purification | Low yield, purity depends on method |
Q & A
Basic Research Questions
Q. What is the primary biological function of Defensin 4 in mucosal immunity, and how can researchers experimentally validate its antimicrobial activity?
- Methodological Answer : To validate antimicrobial activity, use in vitro assays such as broth microdilution or agar diffusion to measure minimum inhibitory concentrations (MICs) against bacterial/fungal pathogens. Include controls like heat-inactivated this compound and standard antimicrobial agents. For in vivo validation, employ murine infection models (e.g., Salmonella challenge) and compare outcomes between wild-type and this compound-deficient mice. Ensure assays account for pH and ionic conditions, as defensin activity is environment-dependent .
Q. What methodologies are recommended for studying the expression regulation of this compound under inflammatory conditions?
- Methodological Answer : Use RNA-seq or qPCR to quantify transcriptional changes in epithelial cells exposed to pro-inflammatory cytokines (e.g., TNF-α, IL-1β). Pair this with chromatin immunoprecipitation (ChIP) to identify transcription factors (e.g., NF-κB) binding to the this compound promoter. For protein-level analysis, employ ELISA or Western blotting of tissue supernatants. Include time-course experiments to track dynamic expression patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound's role in autoimmune diseases through experimental design?
- Methodological Answer : Address contradictions by stratifying patient cohorts based on genetic polymorphisms (e.g., DEFB4/HBD-2 copy number variations) or disease subtypes. Use multi-omics approaches (e.g., proteomics paired with metagenomics) to correlate this compound levels with microbiome composition and immune markers. Employ longitudinal studies to distinguish causation from correlation, and validate findings in organoid or ex vivo mucosal models .
Q. What are the challenges in establishing this compound knockout models, and how can methodological adjustments improve phenotypic analysis?
- Methodological Answer : Challenges include functional redundancy with other defensins and compensatory mechanisms. Use tissue-specific or inducible CRISPR-Cas9 knockouts to bypass systemic effects. Combine transcriptomic profiling (e.g., single-cell RNA-seq) with histopathology to assess localized immune changes. Include littermate controls and standardized housing to minimize environmental variability .
Q. What advanced techniques are suitable for analyzing this compound's structural interactions with microbial membranes?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) or cryo-electron microscopy to resolve this compound’s tertiary structure in lipid bilayers. Pair with molecular dynamics simulations to model membrane disruption mechanisms. Validate findings using surface plasmon resonance (SPR) to measure binding kinetics to microbial phospholipids .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound quantification across different assay platforms?
- Methodological Answer : Standardize protocols using reference materials (e.g., recombinant this compound) and cross-validate assays (e.g., ELISA vs. mass spectrometry). Perform inter-laboratory comparisons and statistical normalization (e.g., z-score transformation) to harmonize data. Report coefficients of variation (CVs) and limit of detection (LOD) for transparency .
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in therapeutic studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for repeated measurements. Include power analysis to justify sample sizes .
Experimental Design and Validation
Q. How can researchers ensure the rigor of this compound functional studies in heterogeneous cell populations?
- Methodological Answer : Use fluorescence-activated cell sorting (FACS) to isolate specific cell subtypes (e.g., Paneth cells or neutrophils) before functional assays. Include replication across biological triplicates and technical replicates. Validate findings with orthogonal methods (e.g., siRNA knockdown followed by rescue experiments) .
Q. What strategies mitigate confounding factors in human studies linking this compound to disease susceptibility?
- Methodological Answer : Control for covariates like age, sex, and comorbidities using multivariate regression. Use Mendelian randomization to infer causality from genetic variants. Validate associations in independent cohorts and functionalize SNPs via luciferase reporter assays .
Tables for Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
